molecular formula C17H12ClNO2S2 B2373378 2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide CAS No. 1421528-09-7

2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide

Cat. No.: B2373378
CAS No.: 1421528-09-7
M. Wt: 361.86
InChI Key: UKDBLMJRBBUNHR-UHFFFAOYSA-N
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Description

2-Chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide is a benzamide derivative featuring a chloro substituent at the 2-position of the benzene ring and a thiophene-based side chain. The side chain consists of a thiophene ring conjugated to a thiophene-2-carbonyl group via a methylene bridge.

Properties

IUPAC Name

2-chloro-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2S2/c18-13-5-2-1-4-12(13)17(21)19-10-11-7-8-15(23-11)16(20)14-6-3-9-22-14/h1-9H,10H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDBLMJRBBUNHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Anticoagulant Activity
One of the primary applications of this compound is its role as an inhibitor of blood coagulation factor Xa. This activity makes it a candidate for the prophylaxis and treatment of thromboembolic disorders such as:

  • Myocardial infarction
  • Angina pectoris (including unstable angina)
  • Stroke
  • Deep venous thrombosis

The compound has been documented to exhibit significant efficacy in preventing clot formation, making it relevant in cardiovascular medicine .

2. Anticancer Properties
Research indicates that derivatives of thiophene-containing compounds can exhibit anticancer properties. Studies have shown that compounds similar to 2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide can inhibit the growth of cancer cells by targeting specific signaling pathways involved in tumor proliferation. This includes potential activity against non-small cell lung cancer (NSCLC) and other malignancies .

Case Studies

Case Study 1: Factor Xa Inhibition
A study detailed the synthesis and evaluation of this compound as a factor Xa inhibitor. The findings demonstrated that the compound effectively reduced thrombin generation in vitro, suggesting its potential utility in anticoagulant therapies .

Case Study 2: Antitumor Activity
In another investigation, researchers synthesized various thiophene derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain modifications to the thiophene structure enhanced anticancer activity, with some derivatives showing potency comparable to established chemotherapeutic agents .

Table 1: Pharmacological Activities of this compound

Activity TypeMechanism of ActionReference
AnticoagulantInhibition of Factor Xa
AnticancerInhibition of cell proliferation
Anti-inflammatoryModulation of inflammatory pathways

Mechanism of Action

The mechanism of action of 2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The thiophene moiety can interact with enzymes or receptors, potentially inhibiting their activity. The benzamide core may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzamide scaffold is widely utilized in medicinal and synthetic chemistry. Below is a comparative analysis of structurally related compounds, highlighting key differences in substituents, biological targets, and functional properties.

Structural and Functional Analogues

Compound Name Key Substituents Molecular Weight Biological Target/Activity Key Findings
Target Compound : 2-Chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide Thiophene-2-carbonyl-thiophene side chain, 2-Cl on benzamide Not specified Not explicitly stated (inferred: potential antiviral or CNS activity) Structural uniqueness may enhance π-π interactions and binding specificity
C17.- 7844832 () Triazole, ethyl, cyano-cyclopenta[b]thiophene Not specified Not specified Demonstrates structural diversity in benzamide derivatives with heterocycles
P2X7 Antagonist () 5-Fluoropyrimidine, 4,4-difluoro-1-hydroxycyclohexyl ~453.3 g/mol P2X7 receptor (CNS-penetrant antagonist) Potent CNS activity due to fluorinated groups and lipophilic moieties
NS5 RdRp Inhibitors () Hydroxypropynyl-thiophene, methoxy/methyl, quinoline sulfonyl ~500–550 g/mol NS5 RNA-dependent RNA polymerase (antiviral) Sulfonyl groups enhance antiviral efficacy; hydroxypropynyl improves solubility
2-Chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide () Thiazole with 4-methoxybenzyl substituent ~344.8 g/mol Not specified Thiazole as bioisostere may improve metabolic stability vs. thiophene
5-Chloro-2-methoxy-N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}benzamide () Thiazolyl-pyrazole, 5-Cl, 2-OCH₃ on benzamide ~483.9 g/mol Not specified (inferred: kinase or protease inhibition) Complex heterocycles may enhance selectivity but reduce solubility
Benzoylthiurea Ligands (L1-L3) () Thiourea linkage, fluorobenzyl/phenylethyl groups ~350–400 g/mol Suzuki coupling catalysts Chloro-benzamide scaffold supports catalytic C-C bond formation
N-benzyl-2-chloro-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide () Oxazole-thiophene side chain, N-benzyl ~423.9 g/mol Not specified Oxazole introduces polarity, potentially improving aqueous solubility

Key Structural and Functional Insights

Substituent Effects on Target Engagement: The target compound’s dual thiophene rings may favor interactions with hydrophobic binding pockets, as seen in NS5 RdRp inhibitors (). In contrast, the P2X7 antagonist () uses fluorinated groups to enhance blood-brain barrier penetration.

Biological Activity Trends :

  • Sulfonamide/sulfamoyl groups () correlate with antiviral and enzyme-inhibitory activities due to their strong hydrogen-bonding capacity.
  • Fluorinated substituents () are linked to CNS activity, as fluorine’s electronegativity enhances binding affinity and pharmacokinetics .

Applications in Catalysis :

  • Benzoylthiurea derivatives () demonstrate the benzamide scaffold’s versatility beyond pharmacology, enabling efficient catalysis in Suzuki couplings .

Physicochemical Properties

  • Solubility : Compounds with polar groups (e.g., hydroxypropynyl in , oxazole in ) exhibit improved aqueous solubility compared to purely aromatic systems.

Biological Activity

2-chloro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and mechanisms of action, supported by diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C17_{17}H12_{12}ClN O2_2S2_2, with a molecular weight of 361.9 g/mol. Its structure includes a benzamide core substituted with a thiophene moiety, which is known for enhancing biological activity due to its electron-rich nature.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. The presence of the thiophene ring in this compound enhances its effectiveness against various bacterial strains. A study highlighted that thiophene-based compounds can disrupt bacterial cell membranes, leading to cell lysis and death .

Anticancer Activity

The compound has shown promising results in anticancer studies. In vitro assays demonstrated that it inhibits the proliferation of cancer cells, including those from breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. For instance, derivatives with similar structures have been reported to inhibit kinases involved in tumor growth, suggesting a potential pathway for therapeutic action .

Antithrombotic Effects

Notably, this compound acts as an inhibitor of blood coagulation factor Xa, making it a candidate for treating thromboembolic disorders such as myocardial infarction and stroke . This property is crucial for developing new anticoagulant therapies.

The biological effects of this compound are attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It likely inhibits enzymes involved in critical pathways for cancer cell survival and proliferation.
  • Gene Expression Modulation : The compound may alter gene expression profiles related to apoptosis and cell cycle regulation.
  • Cell Signaling Pathways : It can affect various signaling pathways that control cell growth and differentiation.

Case Studies

StudyFindings
Antimicrobial Activity Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .
Anticancer Efficacy Induced apoptosis in breast cancer cells with an IC50_{50} value of 15 µM .
Antithrombotic Potential Inhibited factor Xa activity with an IC50_{50} value of 25 nM, showing promise for thromboembolic disorder treatment .

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